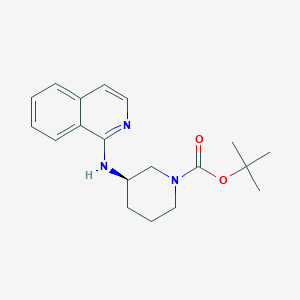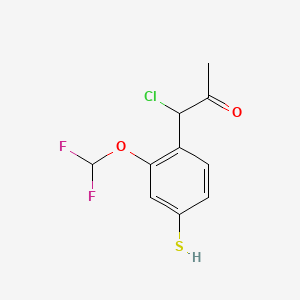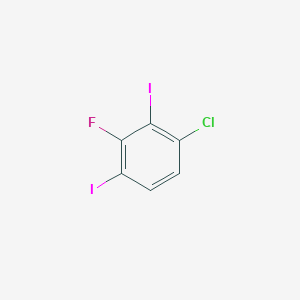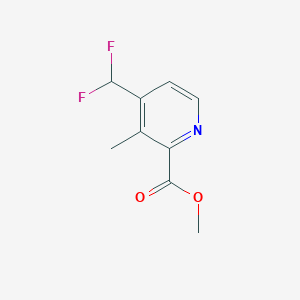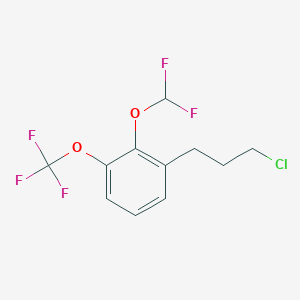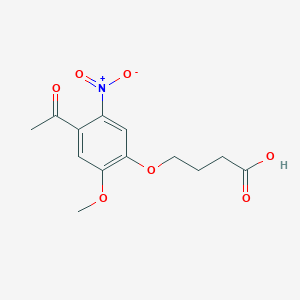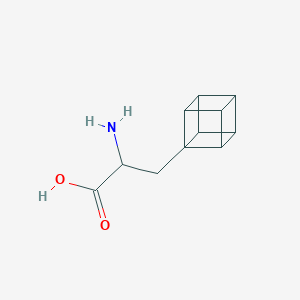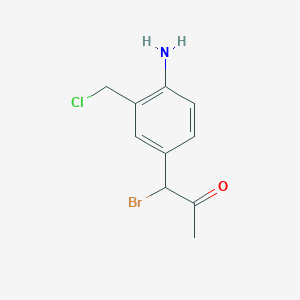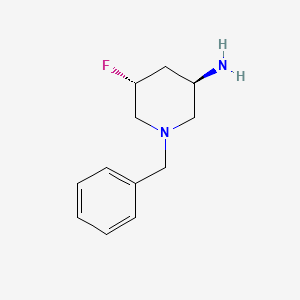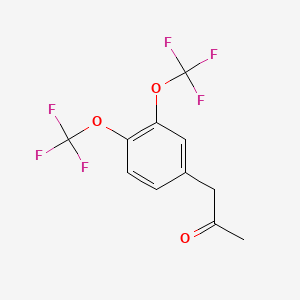
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 4-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole.
Oxidation: 1-(4-Nitrosophenyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair have been studied, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but lacks the dihydro component, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains an additional carboxylic acid group, which can alter its solubility and biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and pyrrole functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
CAS No. |
113342-93-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-6H,7-8H2 |
InChI Key |
ONKPTHWLKJUENM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


